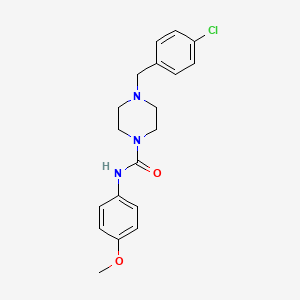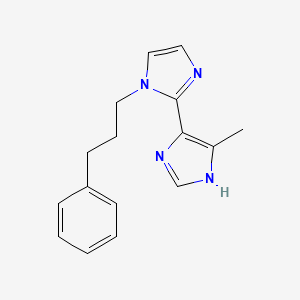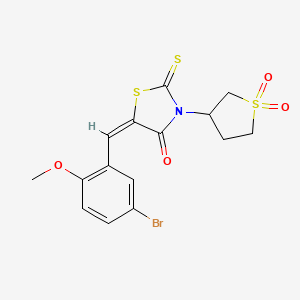
4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide, also known as AG-490, is a small molecule inhibitor of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Scientific Research Applications
4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK2-STAT3 signaling pathway. This pathway is frequently dysregulated in cancer, leading to increased cell survival, proliferation, and metastasis. 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
In inflammation, 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by blocking the JAK2-STAT3 pathway. This makes 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In autoimmune disorders, 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to inhibit the activation and differentiation of T cells by blocking the JAK2-STAT3 pathway. This makes 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide a potential therapeutic agent for autoimmune diseases such as multiple sclerosis and lupus.
Mechanism of Action
4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide exerts its pharmacological effects by blocking the JAK2-STAT3 signaling pathway. JAK2 is a tyrosine kinase that is activated by cytokine receptors, leading to the phosphorylation and activation of STAT3. Activated STAT3 then translocates to the nucleus and regulates the expression of genes involved in cell survival, proliferation, and differentiation. 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide inhibits JAK2 by binding to its ATP-binding site, preventing the phosphorylation and activation of STAT3. This leads to the inhibition of cell survival, proliferation, and differentiation, making 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects
4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to have several biochemical and physiological effects, including inhibition of cell survival, proliferation, and differentiation. In cancer, 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth and proliferation. In inflammation, 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, leading to the attenuation of inflammation. In autoimmune disorders, 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to inhibit the activation and differentiation of T cells, leading to the attenuation of autoimmune responses.
Advantages and Limitations for Lab Experiments
4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. Another advantage is that it has been extensively studied for its potential therapeutic applications in various diseases. However, one limitation is that it is not a selective inhibitor of JAK2 and STAT3, as it can also inhibit other kinases and signaling pathways. Another limitation is that it has poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide. One direction is to develop more selective inhibitors of JAK2 and STAT3 that can overcome the limitations of 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide. Another direction is to investigate the potential therapeutic applications of 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide in other diseases, such as neurological disorders and cardiovascular diseases. Additionally, the development of novel drug delivery systems and formulations for 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide can improve its bioavailability and pharmacokinetics, making it a more effective therapeutic agent. Finally, the identification of biomarkers and predictive factors for the response to 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide can improve patient selection and treatment outcomes.
Synthesis Methods
4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide can be synthesized by reacting 4-(4-chlorobenzyl)-1-piperazinecarboxylic acid with 4-methoxyaniline in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methylpiperazine to yield 4-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide.
properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-25-18-8-6-17(7-9-18)21-19(24)23-12-10-22(11-13-23)14-15-2-4-16(20)5-3-15/h2-9H,10-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHKZNARUCDNFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5312857.png)




![2-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5312895.png)
![methyl [4-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-2-oxo-1-piperazinyl]acetate](/img/structure/B5312914.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B5312925.png)

![4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-phenyl-1H-1,2,3-triazole](/img/structure/B5312938.png)


